2'-Deoxy-N,N-dimethylguanosine
Overview
Description
2’-Deoxy-N,N-dimethylguanosine is a purine nucleoside analog with the chemical formula C12H17N5O4. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 2’-Deoxy-N,N-dimethylguanosine rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N,N-dimethylguanosine typically involves the methylation of guanosine derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature and pH conditions to ensure the selective methylation of the guanosine molecule .
Industrial Production Methods
Industrial production of 2’-Deoxy-N,N-dimethylguanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity 2’-Deoxy-N,N-dimethylguanosine .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N,N-dimethylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 2’-Deoxy-N,N-dimethylguanosine, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2’-Deoxy-N,N-dimethylguanosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N,N-dimethylguanosine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of DNA synthesis. This results in the activation of apoptotic pathways, ultimately causing cell death in cancer cells .
Comparison with Similar Compounds
2’-Deoxy-N,N-dimethylguanosine can be compared with other purine nucleoside analogs, such as:
2’-Deoxyguanosine: Lacks the dimethyl groups, resulting in different biological activity.
N,N-Dimethylguanosine: Contains the dimethyl groups but retains the ribose moiety.
2’-Deoxy-N,N-dimethyladenosine: Another purine nucleoside analog with similar antitumor activity but different molecular targets.
The uniqueness of 2’-Deoxy-N,N-dimethylguanosine lies in its specific methylation pattern, which contributes to its distinct biological activity and therapeutic potential .
Properties
IUPAC Name |
2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)12-14-10-9(11(20)15-12)13-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,3-4H2,1-2H3,(H,14,15,20)/t6-,7+,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDIHBAQIZQROC-XLPZGREQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00830324 | |
Record name | 2'-Deoxy-N,N-dimethylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00830324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88127-22-4 | |
Record name | 2'-Deoxy-N,N-dimethylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00830324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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